3-(Chloromethyl)-6-methylpyridin-2-amine hydrochloride
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Overview
Description
3-(Chloromethyl)-6-methylpyridin-2-amine hydrochloride is an organic compound with a pyridine ring structure. It is commonly used as a chemical reagent in various organic synthesis processes. The compound is characterized by the presence of a chloromethyl group and a methyl group attached to the pyridine ring, making it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-6-methylpyridin-2-amine hydrochloride typically involves several steps:
Oxidation of 3-methylpyridine: 3-methylpyridine is oxidized to 3-picolinic acid using potassium permanganate in water at a temperature of 85-90°C.
Esterification: 3-picolinic acid reacts with methanol under acidic conditions to form methyl pyridine-3-carboxylate.
Reduction: Methyl pyridine-3-carboxylate is reduced to 3-pyridinemethanol.
Chlorination: 3-pyridinemethanol reacts with thionyl chloride to produce 3-(chloromethyl)pyridine hydrochloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-6-methylpyridin-2-amine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, thiols, and amines are commonly used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Pyridine carboxylic acids or aldehydes.
Reduction: Methyl-substituted pyridine derivatives.
Scientific Research Applications
3-(Chloromethyl)-6-methylpyridin-2-amine hydrochloride is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-6-methylpyridin-2-amine hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)pyridine hydrochloride .
- 2-Chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride .
Uniqueness
3-(Chloromethyl)-6-methylpyridin-2-amine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C7H10Cl2N2 |
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Molecular Weight |
193.07 g/mol |
IUPAC Name |
3-(chloromethyl)-6-methylpyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-5-2-3-6(4-8)7(9)10-5;/h2-3H,4H2,1H3,(H2,9,10);1H |
InChI Key |
RHOGALGREHFNEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)CCl)N.Cl |
Origin of Product |
United States |
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